
4-乙基-5-吗啉-4-基-4H-1,2,4-三唑-3-硫醇
描述
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H14N4OS and a molecular weight of 214.29 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a morpholine ring, a triazole ring, and a thiol group, which contribute to its unique chemical properties.
科学研究应用
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied for their anticancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially inhibiting or promoting certain biological processes.
Biochemical Pathways
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s possible that this compound could induce cell cycle arrest, apoptosis, or other changes in cancer cells.
生化分析
Biochemical Properties
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying protein functions and pathways .
Cellular Effects
The effects of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been shown to impact the expression levels of certain genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. These interactions highlight the compound’s potential to modulate metabolic processes at the cellular level .
Transport and Distribution
Within cells and tissues, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is transported and distributed through specific transporters or binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-methyl-4H-1,2,4-triazole-3-thiol
Reagent: Ethyl bromoacetate
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids
Reduction: Reduced derivatives of the original compound
Substitution: Substituted triazole derivatives
相似化合物的比较
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ethyl and morpholine groups.
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Contains a nitrophenyl group instead of the morpholine ring.
Uniqueness
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the morpholine ring and the thiol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYDSSGQZYSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)NN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171084 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-74-8 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


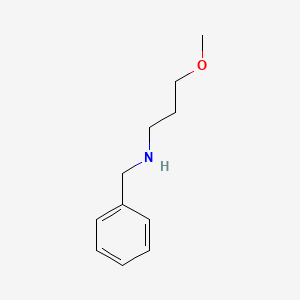
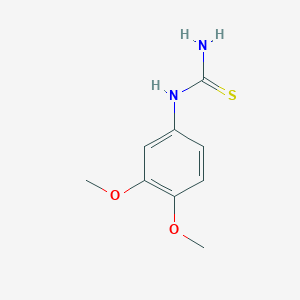
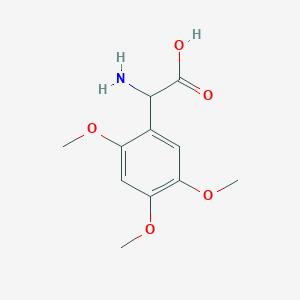
![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
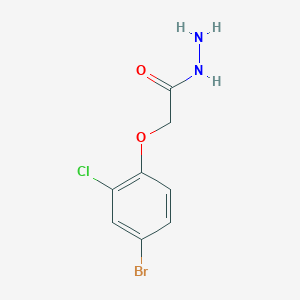

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
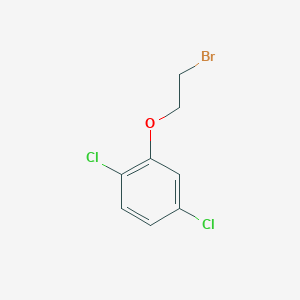
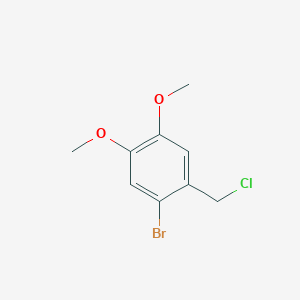
![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)
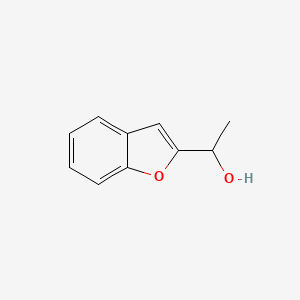

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

